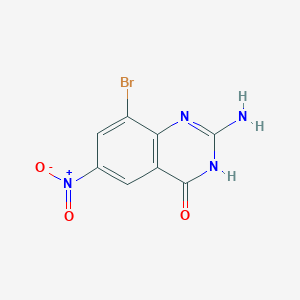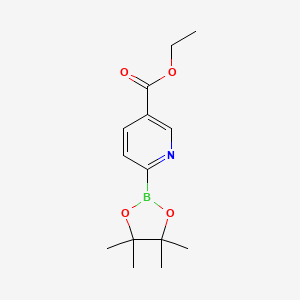![molecular formula C20H23N B11843368 9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene CAS No. 918650-88-1](/img/structure/B11843368.png)
9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene is a spiro compound characterized by a unique structural framework that includes a naphthalene moiety and an azaspiro undecane system. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of naphthalene derivatives with azaspiro compounds under specific conditions to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of ionic liquids as reaction media can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
Its spirocyclic structure can serve as a model for understanding the behavior of similar biological molecules .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These compounds may exhibit activity against various biological targets, making them candidates for drug development .
Industry
Industrially, the compound can be used in the production of materials with specific properties, such as polymers and advanced materials. Its unique structure can impart desirable characteristics to these materials .
Wirkmechanismus
The mechanism of action of 9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,9,11-Tetramethylspiro[5.5]undec-8-en-1-yl acetate: Another spiro compound with a similar structural framework.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene is unique due to its combination of a naphthalene moiety and an azaspiro undecane system. This combination imparts specific chemical and physical properties that make it valuable in various applications .
Eigenschaften
CAS-Nummer |
918650-88-1 |
|---|---|
Molekularformel |
C20H23N |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
9-naphthalen-2-yl-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C20H23N/c1-2-4-18-15-19(6-5-16(18)3-1)17-7-9-20(10-8-17)11-13-21-14-12-20/h1-7,15,21H,8-14H2 |
InChI-Schlüssel |
UWINASGBHLBNRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNCC2)CC=C1C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11843290.png)
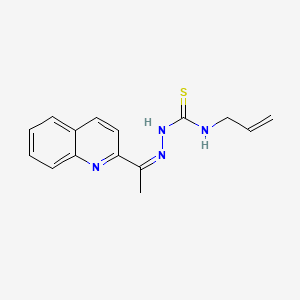
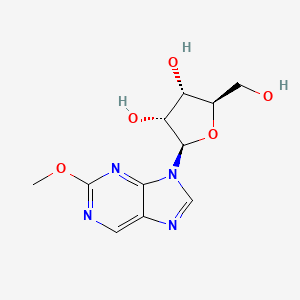
![4,6-Dibromobenzo[d][1,3]dioxole](/img/structure/B11843309.png)
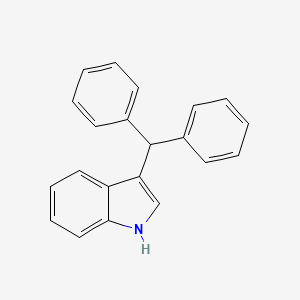
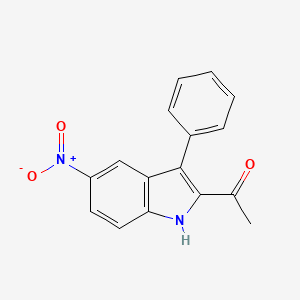

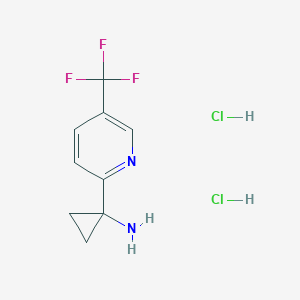
![(3aS,4S,6S,6aS)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbaldehyde](/img/structure/B11843337.png)

